![molecular formula C12H13F3N2O4 B7595913 (2R)-3-methyl-2-[2-nitro-4-(trifluoromethyl)anilino]butanoic acid](/img/structure/B7595913.png)
(2R)-3-methyl-2-[2-nitro-4-(trifluoromethyl)anilino]butanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2R)-3-methyl-2-[2-nitro-4-(trifluoromethyl)anilino]butanoic acid is a chemical compound that has been widely used in scientific research. This compound is also known as MK-801, and it is a potent non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor. The NMDA receptor is a type of glutamate receptor that plays a crucial role in synaptic plasticity, learning, and memory. The use of MK-801 has helped researchers to understand the function of the NMDA receptor and its role in various physiological and pathological conditions.
Wirkmechanismus
MK-801 is a non-competitive antagonist of the NMDA receptor. It binds to a specific site on the receptor and prevents the binding of glutamate, which is the natural ligand of the receptor. This results in the inhibition of the NMDA receptor-mediated calcium influx and downstream signaling pathways. The blockade of the NMDA receptor by MK-801 has been shown to induce a variety of effects, including disruption of synaptic plasticity, impairment of learning and memory, and neurotoxicity.
Biochemical and physiological effects:
The blockade of the NMDA receptor by MK-801 has been shown to induce a variety of biochemical and physiological effects. These effects include the inhibition of long-term potentiation (LTP), which is a cellular mechanism of learning and memory. MK-801 has also been shown to induce neuronal apoptosis and oxidative stress, which can lead to neurodegeneration. In addition, MK-801 has been shown to modulate the release of various neurotransmitters such as dopamine, serotonin, and acetylcholine.
Vorteile Und Einschränkungen Für Laborexperimente
The use of MK-801 in lab experiments has several advantages. This compound is a potent and selective antagonist of the NMDA receptor, which makes it a valuable tool for studying the function of this receptor. MK-801 has also been shown to induce reproducible effects, which allows for the reliable replication of experiments. However, the use of MK-801 also has some limitations. This compound is highly toxic and can induce neurotoxicity and apoptosis at high doses. Therefore, it is crucial to use appropriate dosages and safety protocols when working with MK-801.
Zukünftige Richtungen
There are several future directions for the use of MK-801 in scientific research. One potential application is in the development of novel treatments for neurological and psychiatric disorders. The blockade of the NMDA receptor by MK-801 has been shown to induce a variety of effects that may be beneficial in the treatment of these disorders. Another future direction is in the development of new compounds that target the NMDA receptor with greater selectivity and safety. Finally, the use of MK-801 in combination with other drugs or therapies may provide new insights into the function of the NMDA receptor and its role in various physiological and pathological conditions.
Synthesemethoden
MK-801 can be synthesized by the reaction of 2-nitro-4-(trifluoromethyl)aniline with (R)-3-methyl-2-bromobutanoic acid. The reaction is typically carried out in the presence of a base such as sodium hydroxide or potassium carbonate. The resulting product is then purified by recrystallization. The synthesis of MK-801 is a complex process that requires specialized equipment and expertise.
Wissenschaftliche Forschungsanwendungen
MK-801 has been widely used in scientific research to study the function of the NMDA receptor. This compound has been used in animal studies to investigate the role of the NMDA receptor in learning, memory, and synaptic plasticity. MK-801 has also been used to study the pathophysiology of various neurological and psychiatric disorders such as Alzheimer's disease, Parkinson's disease, schizophrenia, and depression.
Eigenschaften
IUPAC Name |
(2R)-3-methyl-2-[2-nitro-4-(trifluoromethyl)anilino]butanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13F3N2O4/c1-6(2)10(11(18)19)16-8-4-3-7(12(13,14)15)5-9(8)17(20)21/h3-6,10,16H,1-2H3,(H,18,19)/t10-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKANMRVNHVYATD-SNVBAGLBSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)O)NC1=C(C=C(C=C1)C(F)(F)F)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@H](C(=O)O)NC1=C(C=C(C=C1)C(F)(F)F)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13F3N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Morpholin-4-ylmethyl-5-phenyl-3H-[1,3,4]oxadiazole-2-thione](/img/structure/B7595840.png)
![N-(2-methoxyphenyl)-2-{4-[(4-methylphenyl)sulfonyl]piperazin-1-yl}acetamide](/img/structure/B7595852.png)
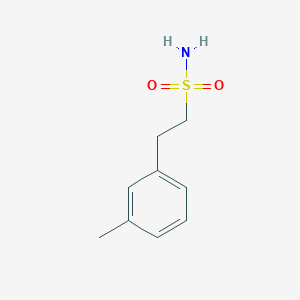
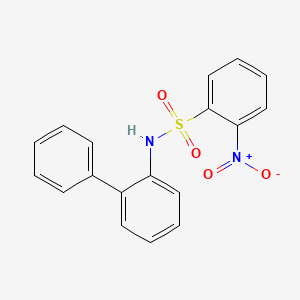
![[3-(2-Aminoethyl)phenyl]methanol hydrochloride](/img/structure/B7595867.png)
![2-[(3-Chloro-6-fluoro-1-benzothiophene-2-carbonyl)amino]-3-phenylpropanoic acid](/img/structure/B7595876.png)
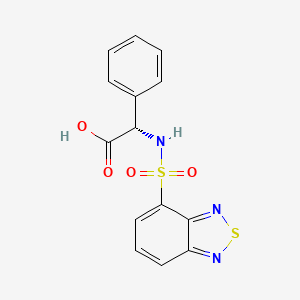
![Ethyl 4-[(3,5-dimethylisoxazol-4-yl)methoxy]benzoate](/img/structure/B7595887.png)
![2-[4-(2-Methylphenyl)piperazin-1-yl]butanoic acid](/img/structure/B7595888.png)
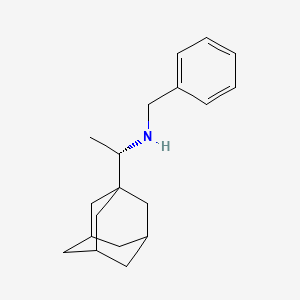
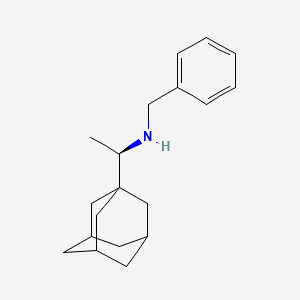
![[2-[4-(4-Methylphenyl)sulfonylpiperazin-1-yl]-2-oxoethyl] 3-methyl-1-benzofuran-2-carboxylate](/img/structure/B7595911.png)

![(2S)-3-methyl-2-[2-nitro-4-(trifluoromethyl)anilino]butanoic acid](/img/structure/B7595926.png)